molecular formula C15H9ClN2O3 B2639282 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate CAS No. 240115-77-9

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate

Cat. No.: B2639282
CAS No.: 240115-77-9
M. Wt: 300.7
InChI Key: VBKIQBMQODKUNW-UHFFFAOYSA-N
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Description

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate is a chemical compound with the molecular formula C15H9ClN2O3. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This structure is linked to a phenyl group and a 4-chlorobenzenecarboxylate moiety, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of a hydrazide with an acyl chloride in the presence of a base, such as sodium acetate, to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. In anticancer applications, the compound inhibits enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, which are crucial for DNA replication and cell proliferation . By inhibiting these enzymes, the compound effectively halts the growth of cancer cells. Additionally, it may interact with nucleic acids and proteins, further contributing to its biological activity.

Comparison with Similar Compounds

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzenecarboxylate can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-11-7-5-10(6-8-11)15(19)21-13-4-2-1-3-12(13)14-18-17-9-20-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKIQBMQODKUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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